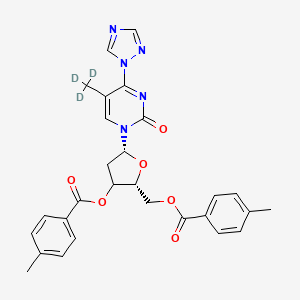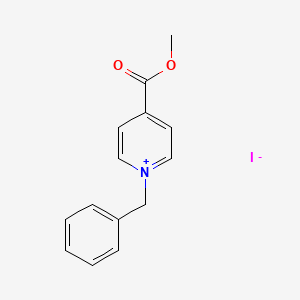![molecular formula C20H14N2+2 B14751034 Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium CAS No. 655-83-4](/img/structure/B14751034.png)
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium is a complex organic compound that belongs to the class of fused polycyclic aromatic compounds These compounds are characterized by their intricate ring structures, which often confer unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium typically involves multi-component reactions. One efficient method is the [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This reaction can be carried out under mild conditions and does not require the use of metals, making it an environmentally friendly approach . The reaction involves the formation of three new carbon-carbon bonds, two carbon-nitrogen bonds, and three new rings in a single step .
Industrial Production Methods
The use of metal-free and one-pot tandem procedures can be advantageous for large-scale production due to their simplicity and efficiency .
化学反应分析
Types of Reactions
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the complex ring structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully or partially hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
科学研究应用
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium can be compared with other similar compounds, such as:
Pyrido[1,2-b]isoquinoline: This compound shares a similar core structure but lacks the additional fused rings present in this compound.
Quinolizino[2,3-g]isoquinoline: This compound also shares structural similarities but differs in the arrangement and number of fused rings.
Indolo[2,1-a]isoquinoline: This compound features an indole ring fused to an isoquinoline ring, offering different chemical and physical properties.
属性
CAS 编号 |
655-83-4 |
|---|---|
分子式 |
C20H14N2+2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
5,21-diazoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C20H14N2/c1-3-7-21-13-17-10-18-14-22-8-4-2-6-20(22)12-16(18)9-15(17)11-19(21)5-1/h1-14H/q+2 |
InChI 键 |
MKFXHFBUXBEHBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+]2C=C3C=C4C=[N+]5C=CC=CC5=CC4=CC3=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
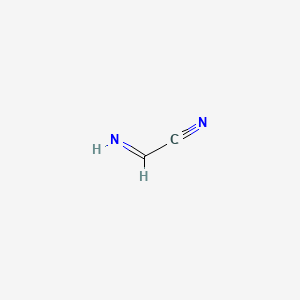
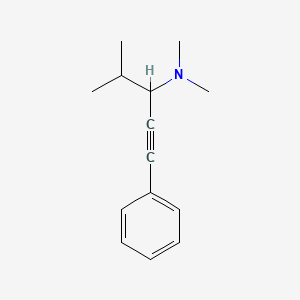
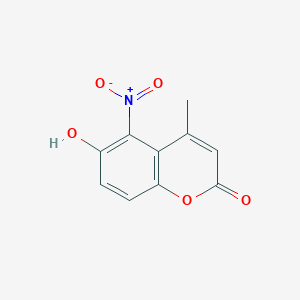
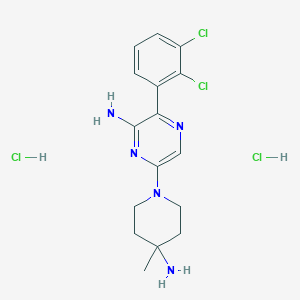
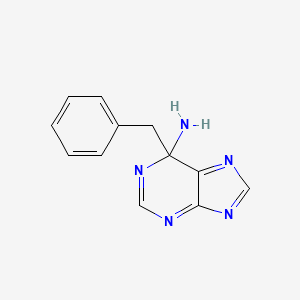
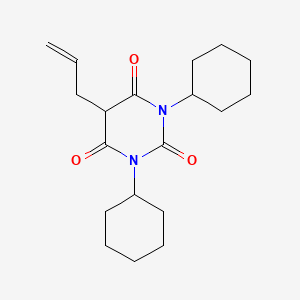
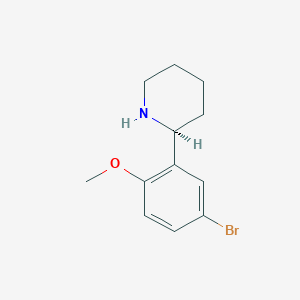
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)

